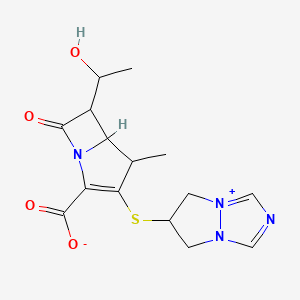![molecular formula C13H11N3O3 B7979511 (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid](/img/structure/B7979511.png)
(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid is a heterocyclic organic compound characterized by its complex molecular structure, consisting of an indole ring fused with a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of 4-methylindole-2-carboxylic acid with hydrazine hydrate to form the triazine ring. The final compound is obtained through cyclization and oxidation reactions, often under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable procedures such as batch or continuous flow synthesis, optimizing reaction conditions for maximum yield and purity. Specific catalysts, temperature control, and solvent selection play crucial roles in the efficiency and economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Involves reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The reactions yield a range of products, including hydroxylated derivatives, reduced compounds, and various substituted analogs.
Aplicaciones Científicas De Investigación
This compound has a broad spectrum of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: Acts as a probe or inhibitor in biochemical assays to study enzyme functions and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects through specific molecular interactions with enzymes and receptors. In medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites or altering their conformation. Its mechanism of action often involves interfering with critical biochemical pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Compared to other heterocyclic compounds, (4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid stands out due to its unique structural features that enhance its reactivity and binding affinity. Similar compounds include:
1,2,4-Triazine derivatives: : Similar ring structure but different substituents.
Indole-2-carboxylic acids: : Similar base structure but without the fused triazine ring.
Azetidine derivatives: : Comparable heterocyclic framework with different functional groups.
Propiedades
IUPAC Name |
2-(4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-14-15(7-12(17)18)13(19)11-6-9-4-2-3-5-10(9)16(8)11/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCDVUPHSHWYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC3=CC=CC=C3N12)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
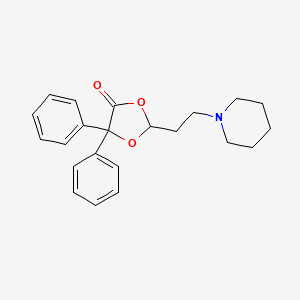
![(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester](/img/structure/B7979430.png)
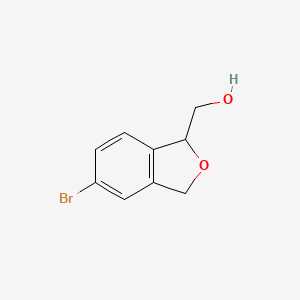
![ethyl (4R)-2-amino-6-bromo-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B7979453.png)
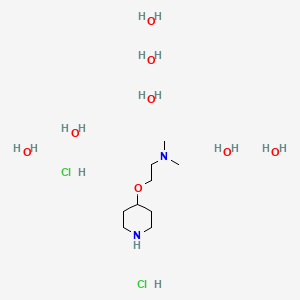
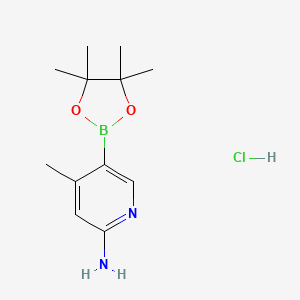
![4-[2-(Pyridin-4-yl)ethenyl]phenol](/img/structure/B7979473.png)
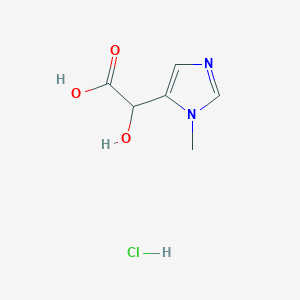
![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B7979486.png)
![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)
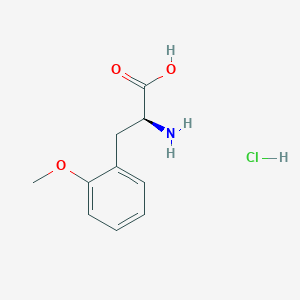
![2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-one](/img/structure/B7979523.png)
![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione](/img/structure/B7979526.png)
